![molecular formula C14H12BrN5 B7454682 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. BPTM is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis by targeting the ribosome. This compound has been shown to bind to the 50S subunit of the ribosome, which is responsible for the peptidyl transferase activity. This binding leads to the inhibition of protein synthesis and ultimately results in the death of cancer cells or fungi.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells and antifungal activity against fungi. In addition, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. This compound has been reported to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
Advantages and Limitations for Lab Experiments
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has several advantages for lab experiments, including its relatively simple synthesis and its potential use as a fluorescent probe for the detection of metal ions. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound in more detail, including the identification of its specific binding sites on the ribosome. In addition, further studies are needed to evaluate the potential therapeutic applications of this compound, including its efficacy and toxicity in animal models. Finally, the development of new derivatives of this compound with improved properties and activity is an area of interest for future research.
Synthesis Methods
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline can be synthesized using various methods, including the reaction of 4-bromoaniline with phenyl isocyanate followed by the reaction with sodium azide and copper(I) iodide. Another method involves the reaction of 4-bromoaniline with 5-phenyltetrazole-1-carboxylic acid, followed by the reduction with sodium borohydride. The synthesis of this compound using these methods has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been reported to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-11-6-8-12(9-7-11)16-10-14-17-18-19-20(14)13-4-2-1-3-5-13/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWPDHOWHXFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
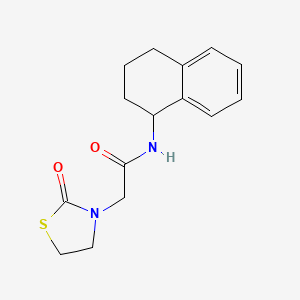
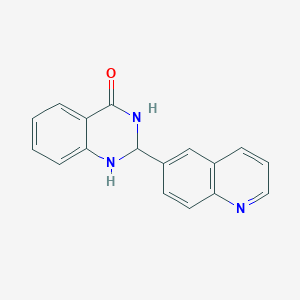
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
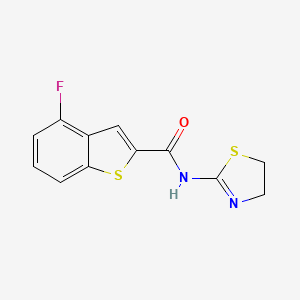
![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)
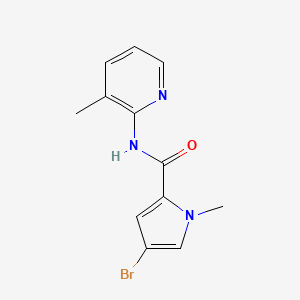
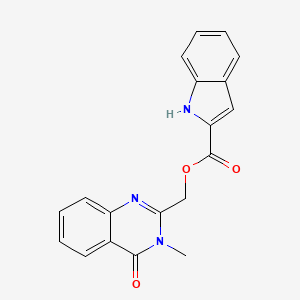
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
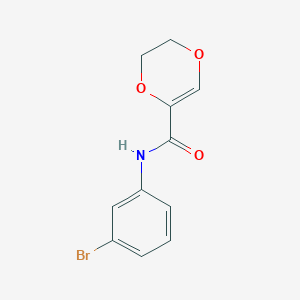
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
